3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-5-7-4-6(11(12,13)14)2-3-8(7)15-9(5)10(16)17/h2-4,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECJPQOXBUBLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854531-37-6 | |
| Record name | 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of viral integrases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent studies.
The biological activity of this compound primarily revolves around its ability to inhibit HIV-1 integrase, an essential enzyme for the viral replication cycle. Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase by chelating magnesium ions in the enzyme's active site. The binding conformations reveal that the indole core and the carboxyl group play crucial roles in this interaction .
Key Findings:
- Inhibition of HIV-1 Integrase: The compound exhibits significant inhibitory effects with IC50 values ranging from 0.13 to 6.85 μM, depending on structural modifications at various positions on the indole core .
- Structural Modifications: Enhancements in activity were observed with longer branches at the C3 position and halogen substitutions at the C6 position, which improved interactions with the hydrophobic cavity near the active site of integrase .
Efficacy Against Other Pathogens
Beyond its antiviral properties, research has indicated that indole derivatives may also possess activity against neurotropic alphaviruses. A series of indole-2-carboxamides have shown promise in inhibiting replication of these viruses and protecting against neuroadapted Sindbis virus infection in preclinical models .
Structure-Activity Relationships (SAR)
A detailed analysis of SAR has revealed that specific modifications to the indole structure can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Long-chain substituents at C3 | Increased integrase inhibitory activity (up to 6.5-fold) |
| Halogenated anilines at C6 | Enhanced π-π stacking interactions with viral DNA |
| Hydrolysis of carboxylate | Improved integrase inhibition |
These findings underscore the importance of optimizing structural features to enhance therapeutic efficacy against viral targets.
Case Studies
Several studies have focused on optimizing derivatives of indole-2-carboxylic acid:
- Study on Integrase Inhibitors: A recent investigation synthesized various analogs based on the indole scaffold, leading to compounds with IC50 values significantly lower than that of the parent compound. For instance, compound 20a achieved an IC50 of 0.13 μM against HIV-1 integrase .
- Neurotropic Alphavirus Research: Another study highlighted a novel series of indole derivatives that exhibited up to 40-fold improvements in half-lives in mouse liver microsomes, indicating potential for better pharmacokinetic profiles in vivo .
Scientific Research Applications
Structure-Activity Relationship (SAR) Studies
Further optimization of compound 3 has led to derivatives with enhanced inhibitory effects. For example, modifications at the C3 position have resulted in compounds with IC50 values as low as 0.13 μM, indicating potent antiviral activity . The introduction of bulky hydrophobic groups has been shown to improve interactions with the hydrophobic cavity near the integrase active site, enhancing binding affinity and efficacy .
Potential in Treating Other Viral Infections
In addition to its application against HIV, derivatives of indole-2-carboxylic acid have been explored for their antiviral properties against other viruses. For instance, some studies have indicated that indole derivatives can inhibit neurotropic alphaviruses, suggesting broader antiviral potential beyond HIV .
PPAR Modulation
Research has indicated that certain indole derivatives may act as modulators of peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism. This suggests potential applications in treating metabolic disorders such as type 2 diabetes mellitus .
Neuroprotective Effects
Some indole derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells makes these compounds candidates for further research in neuropharmacology .
Summary of Research Findings
The following table summarizes key findings related to the applications of 3-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid:
| Application | Mechanism | IC50 Value | Notes |
|---|---|---|---|
| HIV-1 Integrase Inhibition | Chelation of Mg²⁺ ions; disruption of strand transfer | 0.13 μM | Potent derivative developed through SAR studies |
| Antiviral Activity | Inhibition of viral replication in various models | Varies | Effective against neurotropic alphaviruses |
| PPAR Modulation | Regulation of metabolic pathways | N/A | Potential use in type 2 diabetes treatment |
| Neuroprotective Effects | Protection against neuronal damage | N/A | Investigated for neurodegenerative diseases |
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- Trifluoromethyl vs. Chlorine/Methoxy : The CF₃ group in the target compound withdraws electrons more strongly than Cl or OCH₃, increasing the carboxylic acid’s acidity (lower pKa). This property enhances reactivity in coupling reactions (e.g., amide formation) compared to 7-chloro- or 7-methoxy-substituted analogs .
- Positional Isomerism : Moving the carboxylic acid from position 2 (target compound) to 3 or 5 (e.g., 7-methoxy-1H-indole-3-carboxylic acid) alters steric and electronic interactions, affecting solubility and crystal packing (evident in melting point variations) .
Core Heterocycle Differences
- Indole vs. Indazole : The indazole core in 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid introduces an additional nitrogen, enhancing hydrogen-bonding capacity and metabolic stability. This makes indazole derivatives more resistant to enzymatic degradation compared to indoles .
- Indole vs. Pyrazole : Pyrazole derivatives (e.g., 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid) lack the indole’s fused benzene ring, reducing aromaticity but improving synthetic accessibility and aqueous solubility .
Q & A
Q. What is the optimal synthetic route for 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, and how is its purity validated?
Methodological Answer: The compound is synthesized via a multi-step pathway starting with functionalized indole precursors. A reported procedure involves condensation of 3-formylindole-2-carboxylic acid derivatives with trifluoromethyl-containing reagents under acidic conditions. For example, refluxing with acetic acid and sodium acetate yields the target compound with 85% efficiency after recrystallization . Purity is validated using:
- 1H/13C/19F NMR spectroscopy to confirm regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 226.0075 for [M–H]⁻) .
Q. How are spectroscopic techniques employed to characterize this compound?
Methodological Answer:
- 1H NMR : Identifies protons on the indole ring (e.g., aromatic protons at δ 7.65 and 7.48) and substituents (e.g., methyl group at δ 2.48) .
- 13C NMR : Confirms carbonyl carbons (δ 163.06 for COOH) and trifluoromethyl-induced deshielding effects .
- 19F NMR : Validates the CF3 group’s presence and electronic environment .
- X-ray crystallography (if available): Resolves steric effects of the 3-methyl and 5-CF3 groups on indole ring planarity.
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?
Methodological Answer:
The electron-withdrawing CF3 group at position 5 deactivates the indole ring, directing electrophiles to the less hindered position 4 or 6. Comparative studies with non-CF3 analogs (e.g., 5-methoxy derivatives) show reduced reactivity in nitration and halogenation due to decreased electron density. Computational DFT analyses (using InChIKey BJHNBAXVLXMLIM-UHFFFAOYSA-N ) predict charge distribution and regioselectivity trends .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies in yields (e.g., 70–90%) arise from:
- Reaction time optimization : Prolonged reflux (>5 hours) improves cyclization but risks decomposition.
- Purification methods : Recrystallization from DMF/acetic acid vs. column chromatography affects recovery .
- Starting material quality : Impurities in 3-formylindole precursors reduce efficiency. LC-MS monitoring of intermediates is recommended .
Q. How can computational modeling predict biological activity or binding interactions?
Methodological Answer:
Q. What are the challenges in achieving regioselective functionalization of the indole core?
Methodological Answer: The 3-methyl and 5-CF3 groups create steric and electronic barriers. Strategies include:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Decomposition above 150°C (DSC data).
- Light sensitivity : The indole ring undergoes photodegradation; storage in amber vials at -20°C is advised .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
